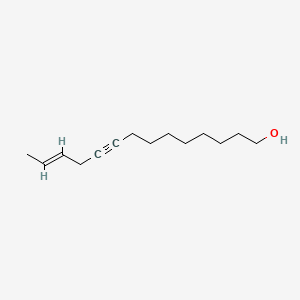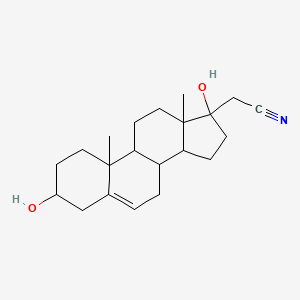
3,17-Dihydroxypregn-5-ene-21-nitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,17-Dihydroxypregn-5-ene-21-nitrile is a steroidal compound with significant importance in various scientific fields It is characterized by its unique structure, which includes hydroxyl groups at the 3rd and 17th positions and a nitrile group at the 21st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,17-Dihydroxypregn-5-ene-21-nitrile typically involves multiple steps, starting from readily available steroidal precursors. One common method includes the hydroxylation of pregnenolone derivatives at the 3rd and 17th positions, followed by the introduction of the nitrile group at the 21st position. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective hydroxylation and nitrile formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as crystallization and chromatography to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3,17-Dihydroxypregn-5-ene-21-nitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acid anhydrides are used for substitution reactions.
Major Products
Oxidation: Formation of 3,17-diketopregn-5-ene-21-nitrile.
Reduction: Formation of 3,17-dihydroxypregn-5-ene-21-amine.
Substitution: Formation of 3,17-dialkoxypregn-5-ene-21-nitrile.
Applications De Recherche Scientifique
3,17-Dihydroxypregn-5-ene-21-nitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3,17-Dihydroxypregn-5-ene-21-nitrile involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing cellular functions. The hydroxyl and nitrile groups play crucial roles in its binding affinity and activity, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,17-Dihydroxypregn-5-en-20-one: Similar structure but lacks the nitrile group at the 21st position.
17-Hydroxypregnenolone: Contains a hydroxyl group at the 17th position but differs in other functional groups.
Pregn-4-ene-3,20-dione: Lacks hydroxyl groups at the 3rd and 17th positions and has different functional groups.
Uniqueness
3,17-Dihydroxypregn-5-ene-21-nitrile is unique due to the presence of both hydroxyl groups and a nitrile group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
38394-65-9 |
|---|---|
Formule moléculaire |
C21H31NO2 |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
2-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)acetonitrile |
InChI |
InChI=1S/C21H31NO2/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h3,15-18,23-24H,4-11,13H2,1-2H3 |
Clé InChI |
PVJTWKXCNGTZRG-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(CC#N)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


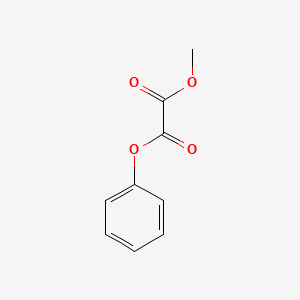
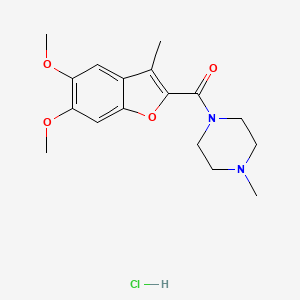
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
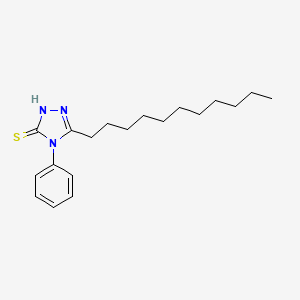
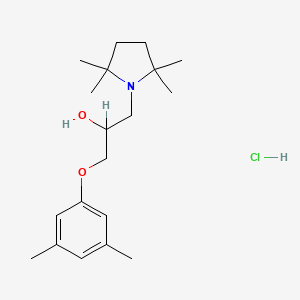
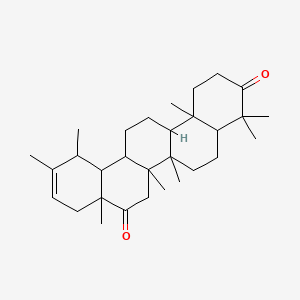
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
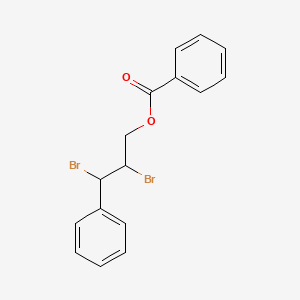
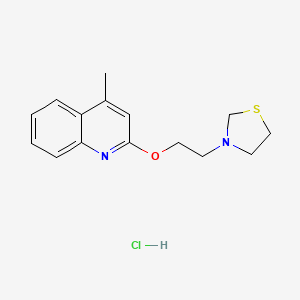
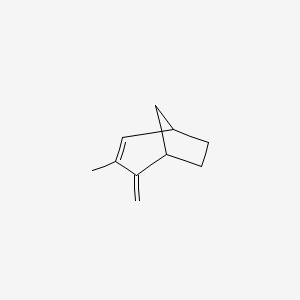
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
